

Molecular weight and formula of C₁₅H₂₈O₂ cyclohexyl derivative

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Compound of Interest

Compound Name: 2-[4-(2-Methylpentyl)cyclohexyl]acetic acid

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Technical Profile: C₁₅H₂₈O₂ Cyclohexyl Derivatives

Comprehensive Characterization, Synthesis, and Structural Isomerism

Part 1: Core Chemical Identity & Molecular Architecture

Topic: Molecular Weight and Formula of C₁₅H₂₈O₂ Cyclohexyl Derivatives Primary Focus: Menthyl Isovalerate (Validol) and Cyclohexyl Nonanoate Molecular Weight: 240.38 g/mol Exact Mass: 240.2089 Da[1]

The molecular formula C₁₅H₂₈O₂ represents a specific class of esterified cyclohexyl derivatives characterized by two degrees of unsaturation: one derived from the cyclohexane ring and the second from the carbonyl group (C=O) of the ester linkage.

While theoretically allowing for various structural isomers, in drug development and industrial applications, this formula predominantly refers to esters formed via the condensation of a cyclohexyl-based alcohol and an aliphatic carboxylic acid. The two most scientifically significant isomers are:

- Menthyl Isovalerate (Validol): A pharmaceutical anxiolytic and sedative.
- Cyclohexyl Nonanoate: A specialized intermediate in fragrance and liquid crystal synthesis.

Elemental Analysis & Physical Constants

Property	Value	Precision/Notes
Formula	C ₁₅ H ₂₈ O ₂	
Molecular Weight	240.38 g/mol	Average mass
Monoisotopic Mass	240.208930 Da	For High-Res MS calibration
Carbon Content	74.95%	
Hydrogen Content	11.74%	
Oxygen Content	13.31%	
Degrees of Unsaturation	2	1 Ring + 1 Double Bond (C=O)
Predicted LogP	-5.5 - 6.2	Highly Lipophilic

Part 2: Structural Isomerism & Causality

To understand the "C₁₅H₂₈O₂" signature, one must analyze the fragmentation of the carbon skeleton. The total carbon count (15) is distributed between the alcohol moiety (cyclohexyl ring) and the acid moiety.

1. The Pharmaceutical Isomer: Menthyl Isovalerate (Validol)

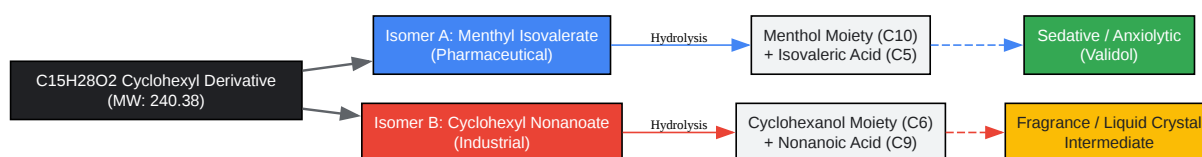
- Structure: Menthyl group (C₁₀) + Isovaleryl group (C₅) = C₁₅.
- Mechanism of Action: Acts on the central nervous system as a mild sedative and vasodilator. It releases menthol and isovaleric acid upon hydrolysis in the body.

- Stereochemistry: The biological activity is strictly dependent on the chiral centers of the menthol moiety (1R, 2S, 5R).

2. The Industrial Isomer: Cyclohexyl Nonanoate

- Structure: Cyclohexyl ring (C6) + Nonanoic acid chain (C9) = C15.
- Application: Used as a standard for hydrophobicity studies and as a precursor in the synthesis of mesogenic (liquid crystal) materials.

Structural Logic Diagram (DOT)



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Figure 1: Structural divergence of C15H28O2 isomers based on acid/alcohol carbon distribution.

Part 3: Synthesis Protocols

For high-purity applications (drug development), the Acid Chloride Method is preferred over Fischer Esterification due to higher yields and easier workup for bulky alcohols like Menthol.

Protocol A: Synthesis of Menthyl Isovalerate (Validol)

Objective: Synthesize C15H28O2 via acylation of (-)-Menthol.

Reagents:

- (-)-Menthol (1.0 eq)
- Isovaleryl Chloride (1.2 eq)
- Triethylamine (Et3N) (1.5 eq) - Acid Scavenger

- Dichloromethane (DCM) - Solvent
- DMAP (0.1 eq) - Nucleophilic Catalyst

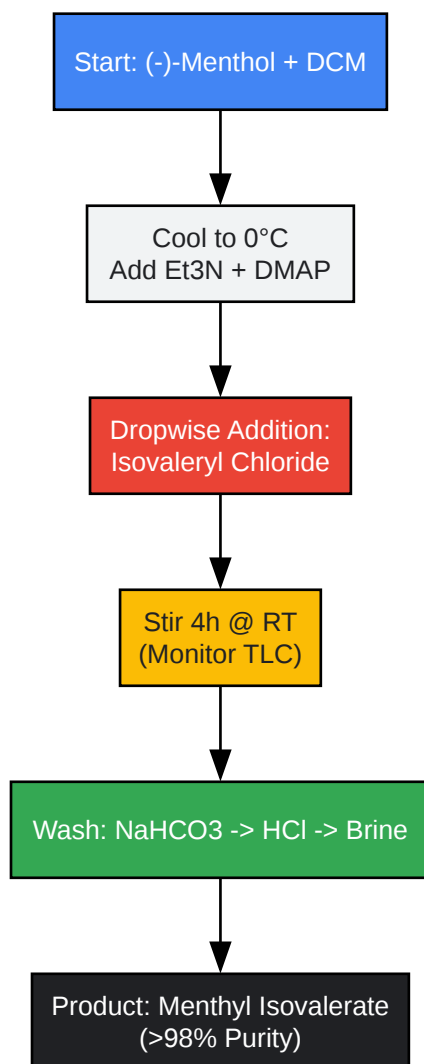
Step-by-Step Methodology:

- Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, dissolve (-)-Menthol (15.6 g, 100 mmol) in anhydrous DCM (100 mL).
- Activation: Add Triethylamine (21 mL, 150 mmol) and DMAP (1.2 g, 10 mmol). Cool the mixture to 0°C using an ice bath.
- Acylation: Add Isovaleryl Chloride (14.5 g, 120 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Exothermic reaction; control rate to maintain temp < 5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Quench & Workup: Quench with saturated NaHCO₃ (50 mL). Separate the organic layer and wash with 1M HCl (to remove excess amine) followed by Brine.
- Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~129°C at reduced pressure) or column chromatography.

Validation Check:

- Yield: Expect >90%.
- Appearance: Colorless, oily liquid with a menthol-valerian odor.

Synthesis Flowchart (DOT)



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Figure 2: Optimized Acid Chloride Synthesis Route for Sterically Hindered Cyclohexyl Esters.

Part 4: Analytical Validation (GC-MS & NMR)

To confirm the identity of the C₁₅H₂₈O₂ derivative, specific spectral fingerprints must be verified.

1. Mass Spectrometry (GC-MS)

- Molecular Ion: m/z 240 (often weak).
- Base Peak (Validol): m/z 83 (Cyclohexene ring fragment) or m/z 138 (Menthol elimination).

- McLafferty Rearrangement: Look for characteristic alkene elimination peaks.
 - Cyclohexyl Nonanoate: Peaks at m/z 82 (Cyclohexene) and m/z 158 (Nonanoic acid cation).

2. Nuclear Magnetic Resonance (NMR)

^1H NMR (400 MHz, CDCl_3) - Menthyl Isovalerate:

- δ 4.68 (td, 1H): The methine proton on the cyclohexyl ring attached to the ester oxygen (CHO-CO). This is the diagnostic peak.
- δ 0.7 – 2.1 (m, 27H): Overlapping aliphatic multiplets from the menthol ring and isovaleryl chain.
- δ 0.9 (d, 6H): Isopropyl methyls of the isovaleryl group.

^1H NMR (400 MHz, CDCl_3) - Cyclohexyl Nonanoate:

- δ 4.75 (m, 1H): Methine proton of the cyclohexyl ring.
- δ 2.28 (t, 2H): Alpha-methylene protons of the nonanoate chain (-CH₂-CO-).
- δ 0.88 (t, 3H): Terminal methyl of the nonyl chain.

Part 5: References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 565690, Menthyl isovalerate. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester Mass Spectrum. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Common Chemistry (CAS). Validol (CAS RN: 28221-20-7) Details. [\[2\]](#) American Chemical Society. [\[2\]](#) Retrieved from [\[Link\]](#) [\[2\]](#)
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Sources

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- 2. CAS Common Chemistry [commonchemistry.cas.org]
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